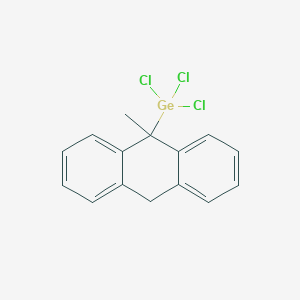
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trichloro group and a 9-methyl-9,10-dihydroanthracen-9-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane typically involves the reaction of 9-methyl-9,10-dihydroanthracene with germanium tetrachloride. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy. Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation or high-performance liquid chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups, such as hydrides.
Substitution: The trichloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug delivery systems or as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane exerts its effects involves interactions with molecular targets and pathways within cells. The germanium atom can form coordination complexes with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions
Properties
CAS No. |
83608-54-2 |
|---|---|
Molecular Formula |
C15H13Cl3Ge |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
trichloro-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C15H13Cl3Ge/c1-15(19(16,17)18)13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |
InChI Key |
VFDBTRGAORCYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















